molecular formula C24H40ClNO5 B1243592 Malyngamide P

Malyngamide P

Cat. No. B1243592
M. Wt: 458 g/mol
InChI Key: YLHIQMKJWXSOGP-HDGFBHKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyngamide P is a natural product found in Stylocheilus longicauda with data available.

Scientific Research Applications

Anti-Inflammatory and Cytotoxic Activity

Malyngamide 2, derived from a marine cyanobacterium, exhibits significant anti-inflammatory properties. It was found to be effective in reducing inflammation in LPS-induced RAW macrophage cells, showing an IC50 value of 8.0 μM. Additionally, it demonstrated only modest cytotoxicity against mammalian cell lines (Malloy et al., 2011).

Cytotoxicity

A study on Malyngamide S, isolated from the sea hare Bursatella leachii, revealed its cytotoxic properties. This research highlights the potential use of Malyngamide S in cancer research due to its ability to induce cell death in certain cell lines (Appleton et al., 2002).

Quorum Sensing Inhibition

Malyngamide C and its isomers, isolated from the marine cyanobacterium Lyngbya majuscula, have shown potential in inhibiting bacterial quorum sensing. This is crucial in controlling bacterial populations and could have implications in combating bacterial infections (Kwan et al., 2010).

Ichthyotoxic Activity

Malyngamide H, another derivative from the cyanobacterium Lyngbya majuscula, has been identified as ichthyotoxic, meaning it is toxic to fish. This discovery could lead to potential applications in controlling invasive fish species or as a tool in marine ecological studies (Orjala et al., 1995).

Selective Pathway Inhibition

Malyngamide F acetate has shown to selectively inhibit the MyD88-dependent pathway, which is vital in the innate immune system. This finding suggests potential applications in immunomodulation and controlling inflammatory responses (Villa et al., 2010).

Biological Evaluation of Derivatives

Research into novel malyngamide derivatives has shown potential in the search for new anticancer agents. These derivatives have been tested against various cancer cell lines, indicating a broad spectrum of potential therapeutic applications (Reddy et al., 2013).

Glucose Uptake Stimulation

New compounds from the malyngamide series have been found to stimulate glucose uptake in cultured L6 myotubes. One such compound, 6,8-di-O-acetylmalyngamide 2, notably activated adenosine monophosphate-activated protein kinase (AMPK), highlighting its potential in metabolic research (Sueyoshi et al., 2017).

properties

Molecular Formula

C24H40ClNO5

Molecular Weight

458 g/mol

IUPAC Name

methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate

InChI

InChI=1S/C24H40ClNO5/c1-5-6-7-8-10-13-22(30-3)14-11-9-12-15-23(28)26(2)19-20(18-25)16-21(27)17-24(29)31-4/h9,11,18,22H,5-8,10,12-17,19H2,1-4H3/b11-9+,20-18-

InChI Key

YLHIQMKJWXSOGP-HDGFBHKQSA-N

Isomeric SMILES

CCCCCCCC(C/C=C/CCC(=O)N(C)C/C(=C\Cl)/CC(=O)CC(=O)OC)OC

Canonical SMILES

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=O)CC(=O)OC)OC

synonyms

malyngamide P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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